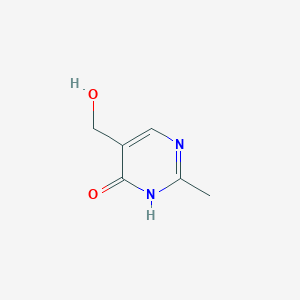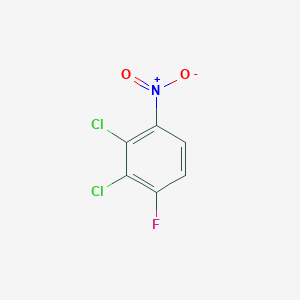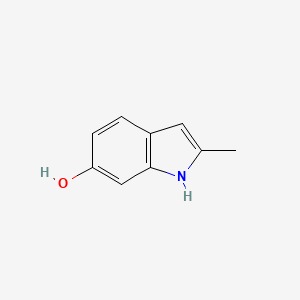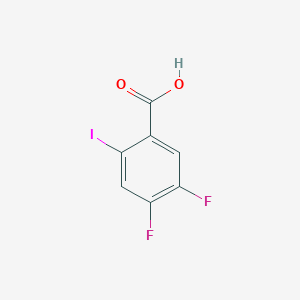![molecular formula C18H14Cl2Z B1591016 Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- CAS No. 12148-49-1](/img/no-structure.png)
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-, also known as Zirconium dichloride, is an inorganic compound and a member of the zirconium family. It is a white crystalline solid with a molecular weight of 219.07 g/mol and a melting point of 206°C. Zirconium dichloride has a wide range of applications in the chemical synthesis of organic compounds, as well as in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
Water Adsorption
Zirconium-based metal-organic frameworks (Zr-MOFs), which include the compound , are highly valued for their water adsorption properties. This application is crucial in environments where controlling moisture is essential, such as in the storage of sensitive pharmaceuticals or electronics. The high thermal and hydrolytic stability of Zr-MOFs makes them suitable for these purposes .
Gas Storage and Separation
The large surface area and tunable structures of Zr-MOFs allow for efficient gas storage and separation. This is particularly relevant for the capture of carbon dioxide from industrial emissions, a critical step in combating climate change. Additionally, these frameworks can be tailored for the storage of hydrogen, contributing to the development of clean energy technologies .
Heterogeneous Catalysis
In the field of catalysis, Zr-MOFs serve as robust platforms for heterogeneous catalysis applications. Their stability and the possibility of functionalizing with active sites make them suitable for various catalytic reactions, including those important in the production of fine chemicals and pharmaceuticals .
Chemical Sensing
The compound’s inclusion in Zr-MOFs also extends to chemical sensing applications. The frameworks can be engineered to detect a wide range of chemicals, making them valuable for environmental monitoring, industrial process control, and even medical diagnostics .
Biomedical Applications
Zirconium compounds, due to their biocompatibility, find applications in the biomedical field. They can be used in drug delivery systems, where controlled release of therapeutics is required. Moreover, their imaging contrast properties are explored in MRI and other imaging techniques .
Solar Energy and Water Treatment
Organometallic compounds like Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-, are being researched for their potential in solar energy applications. They may contribute to the development of non-toxic methods for producing gold nanoparticles, which are used in photovoltaic cells. Additionally, their role in water treatment technologies is an area of growing interest, particularly in the removal of contaminants from water sources .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- involves the reaction of zirconium tetrachloride with 1H-indene in the presence of a reducing agent to form zirconocene dichloride. The zirconocene dichloride is then reacted with 1H-indene in the presence of a reducing agent to form Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-.", "Starting Materials": [ "Zirconium tetrachloride", "1H-indene", "Reducing agent" ], "Reaction": [ "Step 1: Zirconium tetrachloride is reacted with 1H-indene in the presence of a reducing agent to form zirconocene dichloride.", "Step 2: Zirconocene dichloride is reacted with 1H-indene in the presence of a reducing agent to form Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-." ] } | |
CAS-Nummer |
12148-49-1 |
Produktname |
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- |
Molekularformel |
C18H14Cl2Z |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
dichlorozirconium(2+);1H-inden-1-ide |
InChI |
InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
OLWNTZDHHWRPPI-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
Kanonische SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
Andere CAS-Nummern |
12148-49-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



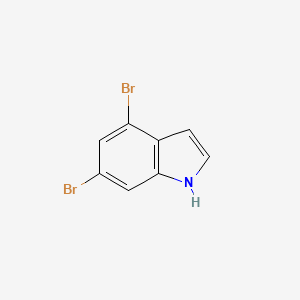
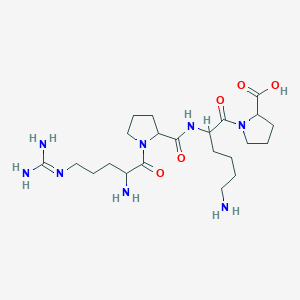
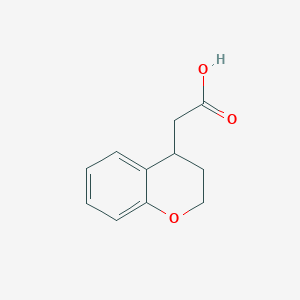

![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)
![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)

